![molecular formula C22H22N4O3 B14109460 3-(4-hydroxyquinazolin-2-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]propanamide](/img/structure/B14109460.png)
3-(4-hydroxyquinazolin-2-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-hydroxyquinazolin-2-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]propanamide is a complex organic compound that features a quinazoline and indole moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-hydroxyquinazolin-2-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]propanamide typically involves multi-step organic reactions. One common approach is the one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method is advantageous due to its good functional group tolerance and the absence of transition metals and external oxidants .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
化学反应分析
Types of Reactions
3-(4-hydroxyquinazolin-2-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]propanamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely but often involve controlled temperatures and specific solvents to ensure the desired product is formed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazoline derivatives, while reduction could produce indole derivatives.
科学研究应用
3-(4-hydroxyquinazolin-2-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]propanamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Medicine: This compound could be explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: It may be used in the development of new materials with specific properties, such as polymers or catalysts.
作用机制
The mechanism of action of 3-(4-hydroxyquinazolin-2-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]propanamide involves its interaction with specific molecular targets and pathways. The quinazoline and indole moieties can interact with various enzymes and receptors, potentially inhibiting or activating them. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.
相似化合物的比较
Similar Compounds
Uniqueness
What sets 3-(4-hydroxyquinazolin-2-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]propanamide apart from similar compounds is its unique combination of quinazoline and indole moieties. This structural complexity allows for a broader range of interactions and applications, making it a valuable compound in various fields of research.
属性
分子式 |
C22H22N4O3 |
|---|---|
分子量 |
390.4 g/mol |
IUPAC 名称 |
N-[1-(2-methoxyethyl)indol-4-yl]-3-(4-oxo-3H-quinazolin-2-yl)propanamide |
InChI |
InChI=1S/C22H22N4O3/c1-29-14-13-26-12-11-15-17(7-4-8-19(15)26)24-21(27)10-9-20-23-18-6-3-2-5-16(18)22(28)25-20/h2-8,11-12H,9-10,13-14H2,1H3,(H,24,27)(H,23,25,28) |
InChI 键 |
YHBZSHLJNQYPAE-UHFFFAOYSA-N |
规范 SMILES |
COCCN1C=CC2=C(C=CC=C21)NC(=O)CCC3=NC4=CC=CC=C4C(=O)N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(1,3-benzodioxol-5-yl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B14109378.png)
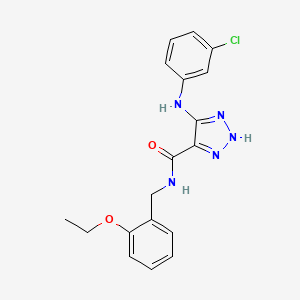
![2-[4-(2-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]-5-[(3-methylbut-2-en-1-yl)oxy]phenol](/img/structure/B14109391.png)
![3-(benzo[d][1,3]dioxol-5-yl)-5-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole](/img/structure/B14109399.png)

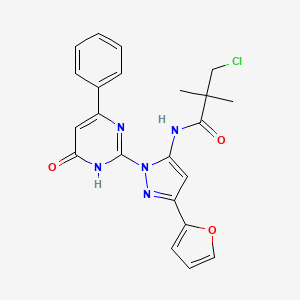
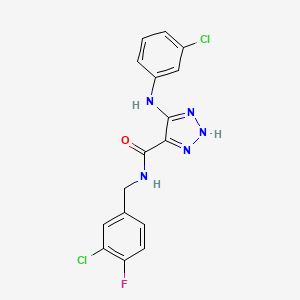
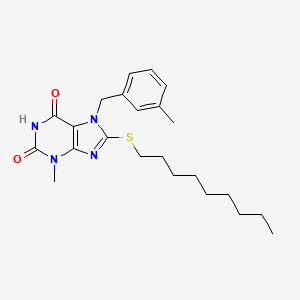
![S-[(7R,8R,9S,10R,13S,14R,17R)-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-furan]-7-yl] ethanethioate](/img/structure/B14109438.png)
![N-(2,3-dimethoxybenzyl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14109451.png)
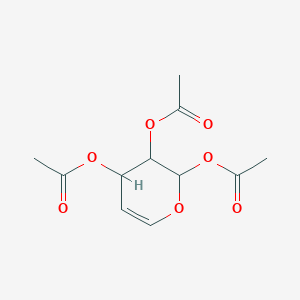
![[(3aR,4R,6aS)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2S,3S)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate](/img/structure/B14109468.png)
![3-(2-hydroxy-3,5-dimethylphenyl)-5-(2-hydroxyethyl)-4-(4-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14109469.png)
![2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B14109479.png)
